3-Indolyl 2-acetamido-2-deoxy-B-D-glucopyranoside
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Overview
Description
3-Indolyl 2-acetamido-2-deoxy-B-D-glucopyranoside is a complex organic compound with the molecular formula C16H20N2O6 and a molecular weight of 336.34 g/mol . This compound is primarily used as a substrate for the detection of the enzyme N-acetylglucosaminidase (NAG), which hydrolyzes the NAG conjugate, releasing indole that can be detected through a colorimetric assay .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Indolyl 2-acetamido-2-deoxy-B-D-glucopyranoside typically involves the glycosylation of an indole derivative with a protected glucosamine derivative. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, in an anhydrous solvent like dichloromethane. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification of the compound is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Indolyl 2-acetamido-2-deoxy-B-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by N-acetylglucosaminidase, resulting in the release of indole.
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives under specific conditions.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzyme N-acetylglucosaminidase in aqueous buffer solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Indole and N-acetylglucosamine.
Oxidation: Indoxyl derivatives.
Substitution: Various substituted glucopyranosides.
Scientific Research Applications
3-Indolyl 2-acetamido-2-deoxy-B-D-glucopyranoside has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 3-Indolyl 2-acetamido-2-deoxy-B-D-glucopyranoside involves its hydrolysis by the enzyme N-acetylglucosaminidase. The enzyme cleaves the glycosidic bond, releasing indole and N-acetylglucosamine. The released indole can be detected through a colorimetric assay, providing a measure of the enzyme’s activity . This mechanism is crucial for its applications in enzyme assays and diagnostic tests.
Comparison with Similar Compounds
3-Indolyl 2-acetamido-2-deoxy-B-D-glucopyranoside can be compared with other similar compounds, such as:
5-Bromo-4-chloro-3-indolyl 2-acetamido-2-deoxy-B-D-glucopyranoside: Used as a chromogenic substrate for N-acetylglucosaminidase, producing a blue precipitate upon hydrolysis.
4-Nitrophenyl-2-acetamido-2-deoxy-B-D-glucopyranoside: Utilized in colorimetric assays for detecting N-acetylglucosaminidase activity.
Allyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside: Employed in glycosylation studies and drug development.
The uniqueness of this compound lies in its ability to release indole upon hydrolysis, which can be easily detected through colorimetric assays, making it a valuable tool in enzyme studies and diagnostic applications .
Properties
Molecular Formula |
C16H20N2O6 |
---|---|
Molecular Weight |
336.34 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(1H-indol-3-yloxy)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H20N2O6/c1-8(20)18-13-15(22)14(21)12(7-19)24-16(13)23-11-6-17-10-5-3-2-4-9(10)11/h2-6,12-17,19,21-22H,7H2,1H3,(H,18,20)/t12-,13-,14-,15-,16-/m1/s1 |
InChI Key |
YWGZKIDEACKEPR-OXGONZEZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=CC=CC=C32)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CNC3=CC=CC=C32)CO)O)O |
Origin of Product |
United States |
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